molecular formula C8H8BrNO3 B1428673 Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 153888-47-2

Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B1428673
M. Wt: 246.06 g/mol
InChI Key: SKLUXWOAEKUQRA-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is a chemical compound with the CAS Number: 178876-86-3 . It has a molecular weight of 232.03 . The IUPAC name for this compound is methyl 5-bromo-6-hydroxy-2-pyridinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrNO3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-3H,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high gastrointestinal absorption and is BBB permeant . The compound is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.88 cm/s . The compound has a Log Po/w (iLOGP) of 1.79 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and its derivatives have been a subject of interest in the field of chemical synthesis. One study demonstrated the solvent and copper ion-induced synthesis of novel compounds, including pyridyl-pyrazole derivatives. These compounds displayed selective cytotoxicity against various tumor cell lines without affecting normal human liver cells, highlighting their potential in cancer research (Huang et al., 2017).

Biological and Pharmacological Activity

Research has explored the biological activities of compounds related to Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. For instance, the synthesis of various 6-oxo-pyridine-3-carboxamide derivatives and their evaluation as antibacterial and antifungal agents were documented. Some derivatives displayed broad-spectrum antibacterial activity and were comparable to established drugs like Ampicillin and Gentamicin (El-Sehrawi et al., 2015).

Application in Synthesis of Diverse Compounds

The molecule has been used in the synthesis of diverse compounds with potential applications. A study described the diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, highlighting the versatility of this class of compounds in chemical synthesis (Baškovč et al., 2012).

Advanced Synthesis Techniques

Innovative techniques like microwave-assisted synthesis have been employed for compounds related to Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. This approach offers higher yields and shorter reaction times compared to conventional methods, as demonstrated in the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines (Youssef et al., 2012).

Safety And Hazards

The compound has a GHS07 signal word of "Warning" . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 5-bromo-1-methyl-6-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-10-4-5(8(12)13-2)3-6(9)7(10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLUXWOAEKUQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731610
Record name Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

CAS RN

153888-47-2
Record name Methyl 5-bromo-1,6-dihydro-1-methyl-6-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153888-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 5-bromo-6-oxo-1,6-dihydropyridine-3-caboxylate (1.5 g, 6.5 mmol) and potassium carbonate (0.99 g, 7.15 mmol) in DMF (25 mL) was stirred at room temperature for 15 min followed by the addition of methyl iodide (0.42 mL, 6.83 mmol). The resulting suspension was stirred at room temperature for 17 h. The mixture was partitioned between ethylacetate and water. The organic phase was separated and the aqueous phase was extracted with ethylacetate. The organic extracts were combined, washed with brine, dried over MgSO4 and concentrated to afford the title compound as a light yellow solid. MS m/z: 246(M+1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ Winter-Holt, C Bardelle, E Chiarparin… - Journal of Medicinal …, 2022 - ACS Publications
ATAD2 is an epigenetic bromodomain-containing target which is overexpressed in many cancers and has been suggested as a potential oncology target. While several small molecule …
Number of citations: 11 pubs.acs.org

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